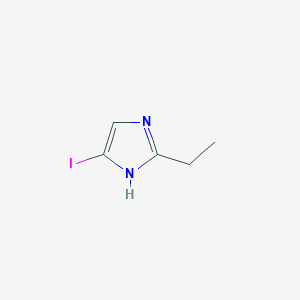

2-ethyl-5-iodo-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-iodo-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFQZAFFDQZUAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-55-5 | |

| Record name | 2-ethyl-5-iodo-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethyl 5 Iodo 1h Imidazole

Direct Synthesis Approaches to the Imidazole (B134444) Core

Direct synthesis strategies aim to construct the imidazole ring from acyclic precursors in a manner that incorporates the ethyl and iodo functionalities during the ring-forming process. These methods are often valued for their efficiency and convergence.

Multi-Component Reactions for the Formation of Substituted Imidazoles

Multi-component reactions (MCRs), which involve combining three or more reactants in a single operation to form a product containing portions of all starting materials, are a powerful tool in synthetic chemistry. mdpi.combeilstein-journals.org They are noted for their high atom economy, efficiency, and ability to rapidly generate molecular complexity, making them ideal for creating diverse compound libraries. acsgcipr.org

Classical methods for imidazole synthesis, such as the Debus-Radziszewski reaction, remain widely used for preparing tri- and tetra-substituted imidazoles. ajrconline.orgresearchgate.net This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. ajrconline.orgnih.gov

Adapting such a method for 2-ethyl-5-iodo-1H-imidazole would necessitate the use of precursors already containing the required substituents. For instance, propionaldehyde (B47417) could serve as the source for the 2-ethyl group. However, incorporating the iodine atom at a specific position, particularly the C5 position, is more complex. It would require an iodinated 1,2-dicarbonyl compound or a related substrate where the iodine atom is stable to the reaction conditions and directs the desired regiochemical outcome.

More contemporary approaches utilize iodine directly in the reaction mixture. Iodine-catalyzed MCRs have been developed as environmentally benign, one-pot methodologies for synthesizing polysubstituted imidazoles. nih.govacs.orgrsc.org These reactions often proceed in water or under solvent-free conditions and can be scaled up, representing a practical and cost-effective strategy. nih.govbgu.ac.il

Table 1: Representative Multi-Component Reaction Strategies for Substituted Imidazoles

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Base or Acid | Substituted Imidazoles | ajrconline.org |

| Iodine-Catalyzed One-Pot | Diketone, Amine, Ammonium (B1175870) Acetate | I₂, H₂O, 70°C | Tri- and Tetrasubstituted Imidazoles | nih.govacs.org |

| I₂-DMSO Promoted | Styrene, Benzylamine | I₂-DMSO, Solvent-free | Substituted Imidazoles | bgu.ac.il |

A primary challenge in synthesizing asymmetrically substituted imidazoles like this compound is achieving regiochemical control. The ability to selectively place the ethyl group at C2 and the iodo group at C5 is paramount. Research has shown that regioselectivity can be influenced by various factors, including the nature of the substituents on the reactants and the choice of catalyst. acs.orgnih.gov

For example, novel syntheses of highly substituted imidazoles have been developed where the regioselectivity is dependent on the substituents on the nitrogen atoms of the amine precursors. acs.orgnih.gov Metal catalysts offer another level of control. In syntheses using 2H-azirines, the choice of a palladium or silver catalyst can selectively determine whether the reaction yields substituted imidazoles or pyrroles from the same starting materials. thieme-connect.comnih.gov

While direct MCRs for this compound are not explicitly detailed, a common and practical strategy involves a two-step process: first, the synthesis of 2-ethyl-1H-imidazole, followed by regioselective iodination. Direct iodination of the parent imidazole ring often yields 4,5-diiodoimidazole, which can then be subjected to selective de-iodination to produce the 4(5)-iodo-imidazole isomer. researchgate.netorgsyn.orggoogle.com Achieving specific C5 iodination on a C2-substituted imidazole requires careful selection of iodinating agents and conditions to overcome the directing effects of the existing ethyl group and the ring nitrogens.

Cyclization Reactions Utilizing Ethyl- and Iodo-Containing Precursors

Cyclization reactions provide an alternative pathway to the imidazole core, where an acyclic precursor containing the necessary atoms and substituents is induced to form the heterocyclic ring.

Transition metals such as palladium, copper, iron, and rhodium are frequently employed to catalyze the formation of imidazole rings. researchgate.netrsc.org These catalysts can facilitate bond formations that are otherwise difficult, often proceeding with high efficiency and selectivity.

Copper-Catalyzed Reactions: Copper sulfate (B86663) is an inexpensive and effective catalyst for [3+2] cycloaddition reactions that produce multisubstituted imidazoles with high regioselectivity. organic-chemistry.org

Iron-Catalyzed Reactions: An iron catalyst used with iodine can promote the reaction between amidoximes and enones to yield imidazoles substituted at the C4 position with a ketone moiety. rsc.org

Palladium-Catalyzed Reactions: While often used for post-synthesis modification of the imidazole ring (e.g., cross-coupling reactions on an iodoimidazole), palladium catalysts can also facilitate intramolecular cyclizations to create fused imidazole systems. biomedres.usresearchgate.netyoutube.com

A hypothetical transition metal-catalyzed route to this compound could involve the cyclization of an ethyl-amidine with an iodo-substituted α-haloketone, where the metal catalyst controls the regiochemistry of the ring closure.

In line with the principles of green chemistry, metal-free cyclization methods have gained significant attention. chim.it These protocols avoid the cost and potential toxicity associated with transition metal catalysts.

Iodine-Mediated Cyclization: Molecular iodine itself can serve as a powerful reagent to mediate oxidative cyclizations. bohrium.com For example, an iodine-mediated [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) yields 2,5-disubstituted imidazole-4-carboxylic derivatives. organic-chemistry.org Iodine can also promote decarboxylative cyclization reactions to form fused imidazole systems. rsc.org

Hypervalent Iodine Catalysis: Hypervalent iodine compounds are effective for promoting oxidative C-N bond formations, enabling the metal-free synthesis of various nitrogen-containing heterocycles. mdpi.com

Catalyst-Free Cycloadditions: Thermal, catalyst-free [3+2] cyclization of vinyl azides with amidines has been reported for the synthesis of 2,4-disubstituted-1H-imidazoles. acs.org To generate this compound via this method, one would require precursors such as an iodo-substituted vinyl azide and propionamidine.

Table 2: Comparison of Cyclization Methodologies for Imidazole Synthesis

| Cyclization Type | Catalyst/Reagent | Key Features | Potential Application | Reference |

|---|---|---|---|---|

| Transition Metal-Catalyzed | ||||

| Copper-Catalyzed [3+2] Cycloaddition | CuSO₄ | Economical, high regioselectivity | Synthesis of multisubstituted imidazoles | organic-chemistry.org |

| Iron-Catalyzed [3+2] Addition | Fe Catalyst, I₂ | Tolerant to nitroarenes | Synthesis of C4-keto imidazoles | rsc.org |

| Palladium-Catalyzed Arylation | Pd(0) Catalyst | Facile C-H arylation | Synthesis of fused imidazoles | researchgate.net |

| Metal-Free | ||||

| Iodine-Mediated Oxidative [4+1] | I₂, TMSN₃ | Sequential removal of N₂ from TMSN₃ | Synthesis of imidazole-4-carboxylates | organic-chemistry.org |

| Catalyst-Free [3+2] Cyclization | Heat | Reaction of vinyl azides and amidines | Synthesis of 2,4-disubstituted imidazoles | acs.org |

| Hypervalent Iodine Catalysis | PhI(OAc)₂ | Oxidative C-N coupling | Synthesis of benzimidazolinones | mdpi.com |

Post-Synthetic Functionalization of Pre-formed Imidazoles

Regioselective Iodination Strategies on 2-Ethyl-1H-Imidazole

The introduction of an iodine atom at the C5 position of 2-ethyl-1H-imidazole requires careful selection of iodinating agents and reaction conditions to ensure high regioselectivity. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.

Electrophilic iodination is a common method for the iodination of electron-rich aromatic compounds like imidazoles. organic-chemistry.org The mechanism involves the attack of the electron-rich imidazole ring on an electrophilic iodine species. The reactivity of the imidazole ring towards electrophiles is highest at the C5 position, followed by the C4 and then the C2 position. This inherent reactivity profile facilitates the regioselective iodination at the desired C5 position.

Various reagents can be employed to generate the electrophilic iodine species. Molecular iodine (I₂) itself is not highly electrophilic, but its reactivity can be enhanced by the presence of an oxidizing agent or a Lewis acid. For instance, the combination of N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (Olah's reagent) is an effective system for the iodination of imidazoles. researchgate.net Another approach involves the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which can be activated by a disulfide catalyst to promote the iodination reaction under mild conditions. organic-chemistry.org

The general mechanism for electrophilic iodination proceeds as follows:

Activation of the iodine source to generate a potent electrophile (e.g., I⁺ or a polarized I-X species).

Nucleophilic attack by the π-electrons of the imidazole ring on the electrophilic iodine, forming a σ-complex (also known as an arenium ion). The positive charge is delocalized across the imidazole ring.

Deprotonation of the σ-complex by a base to restore the aromaticity of the imidazole ring, resulting in the formation of the iodinated product.

The regioselectivity for the C5 position is governed by the relative stability of the intermediate σ-complex. The attack at C5 leads to a more stable intermediate compared to attack at other positions.

Oxidative iodination methods provide an alternative and often milder approach to electrophilic iodination. These methods utilize molecular iodine in the presence of an oxidizing agent to generate the active iodinating species in situ. This approach is considered environmentally friendly, particularly when using green oxidants. beilstein-archives.orgresearchgate.net

A common and effective system for oxidative iodination is the combination of molecular iodine and hydrogen peroxide (H₂O₂). beilstein-archives.orgresearchgate.net This system is advantageous due to the low cost and environmental friendliness of the reagents. beilstein-archives.org The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to achieve high yields and regioselectivity. Other oxidizing agents that have been successfully used include tert-butyl hydroperoxide (TBHP) and ceric ammonium nitrate (B79036) (CAN). acs.orgresearchgate.net For example, ultrasound irradiation has been shown to accelerate the oxidative iodination of imidazo[1,2-α]pyridines with molecular iodine and TBHP. acs.org

The proposed mechanism for oxidative iodination with I₂/H₂O₂ involves the oxidation of iodide to a more electrophilic iodine species, which then undergoes electrophilic substitution with the imidazole ring.

Table 1: Comparison of Oxidative Iodination Reagents

| Oxidizing Agent | Iodine Source | Typical Conditions | Advantages |

| Hydrogen Peroxide (H₂O₂) | I₂ | Mild conditions, often in air beilstein-archives.org | Green oxidant, readily available researchgate.net |

| tert-Butyl Hydroperoxide (TBHP) | I₂ | Can be accelerated by ultrasound acs.org | Effective for various substrates |

| Ceric Ammonium Nitrate (CAN) | I₂ | Catalytic amounts of CAN researchgate.net | High regioselectivity for activated aromatics researchgate.net |

Introduction of the Ethyl Group onto 5-Iodo-1H-Imidazole

An alternative synthetic route involves starting with a 5-iodo-1H-imidazole core and subsequently introducing the ethyl group at the C2 position. This approach can be advantageous if 5-iodo-1H-imidazole is a readily available starting material.

Direct alkylation of the C2 position of 5-iodo-1H-imidazole can be challenging due to the potential for N-alkylation and the relatively lower reactivity of the C2 position for electrophilic attack compared to deprotonation. However, under specific conditions, C2-alkylation can be achieved. One strategy involves the deprotonation of the C2 position using a strong base to generate a nucleophilic carbanion, which can then react with an ethylating agent.

Recent advancements in catalysis have provided methods for the regioselective alkylation of N-heteroaromatics. For instance, iron(II) complexes have been shown to be effective catalysts for the highly regio- and enantioselective alkylation of indoles with α,β-unsaturated 2-acyl imidazoles. rsc.org While this specific example pertains to indoles, the underlying principles of using transition metal catalysts to direct alkylation could potentially be adapted for the C2-ethylation of 5-iodo-1H-imidazole.

Another approach involves the photochemical activation of halogen-bonded complexes to drive the direct C2–H alkylation of indoles, which could also be a potential avenue for the functionalization of iodoimidazoles. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and represent a highly effective method for introducing an ethyl group at the C2 position of 5-iodo-1H-imidazole. The general strategy involves the reaction of a C2-functionalized 5-iodo-1H-imidazole with an ethylating agent in the presence of a palladium catalyst.

A common approach is the Suzuki-Miyaura cross-coupling reaction, which would involve the coupling of a 2-bromo- or 2-iodo-5-iodo-1H-imidazole with an ethylboronic acid or its ester. mdpi-res.com However, a more direct approach would be the C-H activation/functionalization of the C2 position. Palladium-catalyzed C(sp²)-H functionalization of imidazoles at the C2-position has been demonstrated, for example, through isocyanide insertion. acs.org

Another relevant cross-coupling reaction is the Sonogashira coupling, which is typically used for the formation of C-C triple bonds. However, modifications of this reaction or similar palladium-catalyzed processes could potentially be adapted for C2-ethylation. For instance, a one-pot sequential bromination and Sonogashira cross-coupling has been used for the C5-alkynylation of imidazoles. researchgate.net A similar strategy involving a C2-halogenated intermediate could be envisioned for the introduction of an ethyl group.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions and needs to be carefully optimized for the specific substrate.

Chemical Reactivity and Derivatization Strategies for 2 Ethyl 5 Iodo 1h Imidazole

Transformations Involving the C-I Bond

The carbon-iodine (C-I) bond is a key site for functionalization, enabling the introduction of diverse substituents onto the imidazole (B134444) core.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C5 Functionalization

The iodine atom at the C5 position of the imidazole ring serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the iodoimidazole with an organoboron compound, typically a boronic acid. It has been successfully used for the arylation of iodoimidazoles. clockss.orgresearchgate.net For instance, the Suzuki-Miyaura reaction is a preferred method for creating C-C bonds under mild conditions. researchgate.net A variety of 1,5-diaryl-1H-imidazoles have been synthesized by coupling 1-aryl-1H-imidazoles with aryl iodides. acs.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. arkat-usa.orgnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 5-iodoimidazole and a terminal alkyne. libretexts.org It is a widely used method for the synthesis of alkynylated imidazoles. researchgate.net The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgnih.gov The development of copper-free Sonogashira reactions has expanded the scope and applicability of this method. nih.gov The reactivity in Sonogashira couplings can be influenced by the electronic properties of the alkyne. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of the iodoimidazole with an alkene. organic-chemistry.org This reaction has been employed in the synthesis of various imidazole-containing compounds. orgsyn.orguib.no The development of phosphine-free catalytic systems has made the Heck reaction more environmentally friendly and cost-effective. semanticscholar.org

Table 1: Examples of Cross-Coupling Reactions on Iodoimidazoles

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Suzuki | Iodoimidazole, Arylboronic acid | Pd catalyst, Base | Arylated imidazole | clockss.org |

| Sonogashira | Iodoimidazole, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynylated imidazole | libretexts.orgresearchgate.net |

| Heck | Iodoimidazole, Alkene | Pd catalyst, Base | Alkenylated imidazole | organic-chemistry.orgorgsyn.org |

Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

While less common for iodoimidazoles compared to substrates with strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can occur at the C5 position. pressbooks.pubrsc.org For this reaction to proceed, the imidazole ring needs to be sufficiently activated towards nucleophilic attack. The mechanism typically involves the addition of a nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the iodide ion. pressbooks.pub The rate and feasibility of SNAr reactions are highly dependent on the nature of the nucleophile and the presence of activating or deactivating groups on the imidazole ring. pressbooks.pubyoutube.com

Reduction of the Carbon-Iodine Bond

The carbon-iodine bond in 2-ethyl-5-iodo-1H-imidazole can be reduced to a carbon-hydrogen bond. This dehalogenation can be achieved using various reducing agents. researchgate.net For example, catalytic hydrogenation with a palladium catalyst can be employed to remove the iodine atom. This reaction is useful when the iodo group is used as a temporary directing group or when the corresponding non-iodinated imidazole is the desired product. The cleavage of the C-I bond can also be initiated by photolysis. rsc.org

Modifications at the Imidazole Nitrogen Atoms

The two nitrogen atoms in the imidazole ring offer sites for further derivatization, allowing for the introduction of a wide range of substituents.

N-Alkylation and N-Arylation Reactions

N-Alkylation: The nitrogen atoms of the imidazole ring can be readily alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. google.comresearchgate.net For instance, the reaction of an iodoimidazole with benzyl (B1604629) bromide in the presence of potassium carbonate leads to N-benzylation. orgsyn.org The regioselectivity of N-alkylation can sometimes be an issue, potentially leading to a mixture of N1 and N3 substituted products. However, specific reaction conditions can favor the formation of one regioisomer over the other. acs.org

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through copper-catalyzed or palladium-catalyzed N-arylation reactions. mdpi.com The synthesis of N1-aryl-5-iodoimidazoles has been accomplished through a selective copper-catalyzed intramolecular aryl migration. researchgate.netbeilstein-journals.org These reactions are crucial for the synthesis of 1,5-disubstituted imidazoles, which are important structural motifs in medicinal chemistry. beilstein-journals.orgnih.gov

Formation of Imidazolium (B1220033) Salts

The reaction of this compound with an alkylating agent can lead to the formation of a quaternary imidazolium salt. beilstein-journals.org These salts are a class of ionic liquids and have applications as catalysts and solvents in various chemical transformations. The formation of imidazolium salts can also occur as an intermediate step in certain reactions, such as the oxidative cyclization of 1-aryl-5-iodoimidazoles. csic.es

Reactions Involving the 2-Ethyl Substituent

The ethyl group at the C-2 position of the imidazole ring is a key handle for introducing further molecular complexity. Its reactivity is influenced by the electronic nature of the imidazole ring and the presence of the iodo-substituent at the C-5 position. The alpha-carbon of the ethyl group is activated towards certain transformations due to its benzylic-like position adjacent to the aromatic imidazole ring.

The protons on the carbon atom adjacent to the imidazole ring (the alpha-position) exhibit enhanced acidity, making them susceptible to deprotonation and subsequent reaction with electrophiles. This reactivity is analogous to the alpha-functionalization of ketones and other carbonyl compounds, which proceeds through enol or enolate intermediates. libretexts.org

Alpha-Halogenation:

One of the most common alpha-functionalization reactions is halogenation. The introduction of a halogen atom, such as bromine, at the alpha-position can be achieved through radical pathways or by reaction of an enolate-equivalent with an electrophilic halogen source.

Radical Halogenation: Free-radical halogenation, typically initiated by UV light or a radical initiator, is a common method for functionalizing alkyl chains on aromatic systems. numberanalytics.comwikipedia.org Reagents like N-bromosuccinimide (NBS) are often employed for selective benzylic bromination. libretexts.org For this compound, this approach could lead to the formation of 2-(1-bromoethyl)-5-iodo-1H-imidazole. The reaction would proceed via a radical chain mechanism involving the abstraction of a hydrogen atom from the alpha-carbon of the ethyl group. numberanalytics.comlibretexts.org

Ionic Halogenation: While less common for simple alkyl groups on heterocycles compared to carbonyl compounds, an ionic pathway could be envisaged under strongly basic conditions to generate an anion at the alpha-position, which would then react with an electrophilic halogen source. However, the potential for competing reactions on the imidazole ring itself must be considered.

The table below outlines a proposed synthetic route for the alpha-bromination of this compound based on established methodologies for benzylic halogenation.

| Reaction | Reagents and Conditions | Product | Notes |

| Alpha-Bromination | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl4, reflux | 2-(1-Bromoethyl)-5-iodo-1H-imidazole | This method utilizes a standard radical initiator (AIBN) and a selective brominating agent (NBS). The choice of a non-polar solvent like carbon tetrachloride (CCl4) is typical for such reactions. |

Alpha-Hydroxylation:

The introduction of a hydroxyl group at the alpha-position to yield 2-(1-hydroxyethyl)-5-iodo-1H-imidazole could be approached through a two-step process involving initial halogenation followed by nucleophilic substitution with a hydroxide (B78521) source. Alternatively, direct oxidation methods, though potentially less selective, could be explored.

The oxidation of the ethyl group on the imidazole ring can lead to valuable synthetic intermediates, namely the corresponding acetyl and carboxylic acid derivatives. The choice of oxidant and reaction conditions is crucial to achieve the desired transformation without degrading the imidazole ring, which can be susceptible to oxidation by strong reagents. rsc.org

Oxidation to 2-Acetyl-5-iodo-1H-imidazole:

The conversion of the ethyl group to an acetyl group represents a two-electron oxidation. This transformation can be accomplished using a variety of oxidizing agents.

Chromium-Based Reagents: Reagents like chromic acid (H2CrO4), often generated in situ from chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in sulfuric acid, are powerful oxidants capable of converting benzylic methylene (B1212753) groups to ketones. libretexts.orgwikipedia.orgorganic-chemistry.org The Jones oxidation is a well-known example of this type of transformation. wikipedia.orgorganic-chemistry.org

Manganese-Based Reagents: Potassium permanganate (B83412) (KMnO4) is another strong oxidizing agent that can be used for the oxidation of alkyl side chains on aromatic rings. ualberta.ca However, the reaction conditions must be carefully controlled (e.g., temperature, pH) to avoid over-oxidation to the carboxylic acid or degradation of the imidazole ring. Studies on 2-methylimidazole (B133640) have shown that the imidazole ring can react with KMnO4. rsc.org

Oxidation to 2-Carboxy-5-iodo-1H-imidazole:

Further oxidation of the ethyl group, or the intermediate acetyl group, can yield the corresponding carboxylic acid. This typically requires more forcing conditions or stronger oxidizing agents. Hot, alkaline potassium permanganate is a classic reagent for the exhaustive oxidation of alkyl chains on aromatic rings to carboxylic acids. ualberta.ca

The following table summarizes potential oxidative transformations of the ethyl group in this compound.

| Target Product | Proposed Reagents and Conditions | Intermediate (if any) | Key Considerations |

| 2-Acetyl-5-iodo-1H-imidazole | CrO3, H2SO4, acetone (B3395972) (Jones Oxidation) | 2-(1-Hydroxyethyl)-5-iodo-1H-imidazole | The reaction is typically fast and exothermic. Careful control of temperature is necessary to avoid over-oxidation. wikipedia.orgorganic-chemistry.org |

| 2-Carboxy-5-iodo-1H-imidazole | 1. KMnO4, NaOH, H2O, heat; 2. H3O+ | 2-Acetyl-5-iodo-1H-imidazole | Strong oxidizing conditions are required, which may also lead to degradation of the imidazole ring. The iodo-substituent is expected to be stable under these conditions. |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-ethyl-5-iodo-1H-imidazole. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals provide a detailed picture of the proton environment. For instance, the protons of the ethyl group and the imidazole (B134444) ring will resonate at characteristic chemical shifts, and their coupling patterns will reveal adjacent protons.

Table 1: Representative NMR Data for Analogous Imidazole Structures

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Imidazole CH | 7.0 - 8.0 |

| ¹H | Ethyl CH₂ | 2.5 - 3.0 |

| ¹H | Ethyl CH₃ | 1.2 - 1.5 |

| ¹³C | Imidazole C-I | 80 - 100 |

| ¹³C | Imidazole C-N | 115 - 145 |

| ¹³C | Ethyl CH₂ | 20 - 30 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers critical insights into the functional groups and bonding within this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of specific bonds. Key characteristic absorption bands for this compound would include:

N-H stretch: A broad band typically observed in the region of 3200-3400 cm⁻¹, characteristic of the imidazole N-H group.

C-H stretch: Bands in the 2850-2970 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the ethyl group's C-H bonds.

C=N and C=C stretches: Vibrations within the imidazole ring, typically found in the 1400-1600 cm⁻¹ region.

C-I stretch: A lower frequency vibration, expected in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The ethyl group's C-H vibrations and ring deformation modes are often well-defined in Raman spectra. For similar molecules, ring deformation modes are observed between 600-800 cm⁻¹.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Imidazole N-H | 3200 - 3400 |

| C-H Stretch | Ethyl group | 2850 - 2970 |

| C=N/C=C Stretch | Imidazole ring | 1400 - 1600 |

| C-N Stretch | Imidazole ring | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. up.ac.zamdpi.com

Techniques like Electrospray Ionization (ESI-MS) are commonly used to ionize the molecule, typically by protonation to form the [M+H]⁺ ion. up.ac.zaorgsyn.org The analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure, as specific fragments will correspond to the loss of the ethyl group, the iodine atom, or parts of the imidazole ring.

For this compound (C₅H₇IN₂), the expected exact mass can be calculated. The observation of a molecular ion peak corresponding to this mass would be strong evidence for its identity.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. rsc.orgacs.org The retention factor (Rf) value of the compound is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase used. orgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. By using a suitable column and mobile phase, a sharp peak corresponding to this compound can be obtained, and the area of this peak can be used to determine its percentage purity.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can separate this compound from other volatile components in a mixture and provide a mass spectrum for each separated component, aiding in its identification. unibo.itmetu.edu.tr

X-ray Crystallography for Solid-State Structure Determination

When this compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. theopenscholar.com

For analogous imidazole derivatives, X-ray diffraction studies have revealed planar imidazole rings with expected bond lengths and angles. The crystal structure would also show how the molecules pack in the crystal lattice, which can be influenced by hydrogen bonding involving the imidazole N-H group and potential halogen bonding involving the iodine atom.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one |

| 2-ethylimidazole |

| Imidazole |

| 1-ethyl-4-iodo-1H-imidazole |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. nih.gov By approximating the exchange-correlation energy, DFT methods like B3LYP can accurately predict molecular geometries and electronic properties. nih.govtandfonline.com

For 2-ethyl-5-iodo-1H-imidazole, a DFT geometry optimization, typically using a basis set such as 6-311++G(d,p), would yield the most stable three-dimensional arrangement of its atoms. rasayanjournal.co.in This provides precise data on bond lengths, bond angles, and dihedral angles. Such calculations on related imidazole (B134444) derivatives have shown excellent agreement with experimental data from single-crystal X-ray diffraction. tandfonline.comrasayanjournal.co.in

Beyond geometry, DFT is used to probe the electronic landscape of the molecule. Key properties derived include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govtandfonline.com For similar imidazole derivatives, a large HOMO-LUMO gap suggests high stability. rasayanjournal.co.in

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. tandfonline.com It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), thereby predicting sites of reactivity. rasayanjournal.co.in

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the electronic distribution and identifying charge localization within the molecule. tandfonline.comrasayanjournal.co.in

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Note: These are hypothetical values based on typical data for related imidazole structures. Specific experimental or computational data for this compound is not readily available.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.375 |

| C2-N3 | 1.318 | |

| N3-C4 | 1.380 | |

| C4-C5 | 1.365 | |

| C5-N1 | 1.370 | |

| C5-I | 2.085 | |

| C2-C(ethyl) | 1.505 | |

| Bond Angle (º) | N1-C2-N3 | 111.5 |

| C2-N3-C4 | 106.0 | |

| N3-C4-C5 | 110.5 | |

| C4-C5-N1 | 105.5 | |

| C5-N1-C2 | 106.5 |

Conformational Analysis and Tautomerism Studies

The structure of this compound is not static. Computational methods are essential for exploring its conformational landscape and tautomeric equilibria.

Conformational Analysis: The ethyl group attached to the C2 position of the imidazole ring is free to rotate. A conformational analysis, performed by systematically rotating the C2-C(ethyl) dihedral angle and calculating the energy at each step, can identify the lowest-energy (most stable) conformer and the energy barriers between different conformations. For other substituted imidazoles, such potential energy surface scans have been effectively performed using DFT methods to understand conformational flexibility. nih.gov

Tautomerism: 1H-imidazoles substituted at the 4- or 5-position, like this compound, can exist in two tautomeric forms due to the migration of the proton between the N1 and N3 atoms. This is known as annular prototropic tautomerism. scribd.com The two tautomers, this compound and 2-ethyl-4-iodo-1H-imidazole, are distinct chemical species with different properties.

Theoretical calculations are highly effective at determining the relative stability of these tautomers. researchgate.net By calculating the ground-state energies (often including zero-point vibrational energy and thermal corrections) of both forms, the equilibrium constant can be predicted. The stability of imidazole tautomers is known to be highly dependent on the nature and position of substituents. scribd.comresearchgate.net Quantum-chemical investigations are crucial for interpreting the chemical behavior and biological activity of such compounds, as these often depend on the predominant tautomeric form. orgsyn.org

Table 2: Illustrative Tautomeric Equilibrium Study for 2-ethyl-5(4)-iodo-1H-imidazole (Note: This table presents a hypothetical outcome. The actual preferred tautomer would depend on factors like solvent and temperature, which can be modeled computationally.)

| Tautomer | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (Gas Phase) |

|---|---|---|---|

| This compound | 0.00 (Reference) | 0.00 (Reference) | >95% |

| 2-ethyl-4-iodo-1H-imidazole | +2.5 | +2.3 | <5% |

Investigation of Reaction Mechanisms and Transition States in Syntheses

Computational chemistry provides profound insights into how chemical reactions occur by mapping the entire reaction coordinate. scribd.com This involves identifying the structures of reactants, products, any intermediates, and, most importantly, the transition states that connect them.

A plausible synthesis for this compound could involve the direct iodination of 2-ethyl-1H-imidazole. Alternative multi-step syntheses, such as those involving the cyclization of precursors, are also common for imidazole derivatives. beilstein-archives.orgresearchgate.net For instance, iodine-mediated oxidative cyclization is an efficient method for creating certain imidazole-fused heterocycles. beilstein-archives.org

Using DFT, a proposed reaction mechanism can be validated by:

Locating Transition States: A transition state (TS) is a first-order saddle point on the potential energy surface. Locating the TS structure is a critical step in understanding the reaction kinetics.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier (Ea), which is the primary determinant of the reaction rate. A low activation energy suggests a facile reaction. scribd.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

Such studies have been used to elucidate mechanisms for various imidazole syntheses, including multicomponent reactions and cycloadditions. ucl.ac.uk

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net Calculations are often performed on the DFT-optimized geometry of the molecule. Predicted shifts are then compared to experimental values, which can be crucial for distinguishing between isomers or tautomers, as their electronic environments and, therefore, their chemical shifts, would differ. nih.govresearchgate.net

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These DFT-calculated frequencies correspond to the peaks observed in an infrared (IR) spectrum. While raw calculated frequencies are often higher than experimental ones due to the harmonic approximation, they can be brought into excellent agreement with experimental data through the use of empirical scaling factors. researchgate.net These calculations also provide the intensity of each vibrational mode, helping to construct a theoretical spectrum.

Table 3: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: Values are hypothetical, referenced against TMS, and represent one possible tautomer. Actual shifts can be influenced by solvent and concentration.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | 150.2 |

| C4 | 7.15 | 125.5 |

| C5 | - | 85.0 |

| C(ethyl, CH₂) | 2.75 | 23.1 |

| C(ethyl, CH₃) | 1.30 | 14.5 |

| N-H | 12.5 (broad) | - |

Molecular Dynamics (MD) Simulations to Explore Molecular Behavior

While quantum mechanics methods like DFT are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the time-dependent behavior of a molecule and its interactions with its environment. tandfonline.com

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and calculating the forces on each atom using a classical force field. Newton's equations of motion are then integrated over time to generate a trajectory of the system's evolution.

MD simulations can be used to investigate:

Solvation Structure: How solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the imidazole N-H group and water.

Conformational Dynamics: How the molecule samples different conformations over time, providing a dynamic view of the processes studied in static conformational analysis.

Interaction with Biomolecules: If the imidazole derivative is a potential drug candidate, MD simulations can be used to model its binding to a target protein, assessing the stability of the protein-ligand complex and identifying key binding interactions over time. tandfonline.comdntb.gov.ua For other imidazole derivatives, MD simulations of up to 100 nanoseconds have been used to confirm the stability of ligand-protein complexes. tandfonline.com

Potential Applications in Advanced Chemical Research and Materials Science

Precursor for N-Heterocyclic Carbene (NHC) Ligands in Catalysis

N-Heterocyclic Carbenes (NHCs) have become a cornerstone of modern organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the stability they impart to metal complexes. The synthesis of NHC precursors, typically imidazolium (B1220033) salts, is a critical first step in the development of new catalytic systems.

The journey from a substituted imidazole (B134444) to a catalytically active metal-NHC complex involves several key synthetic steps. Generally, the synthesis of NHC precursors can be achieved through various routes, including the alkylation of an existing imidazole. researchgate.net This process involves the N-alkylation of the imidazole ring to form an imidazolium salt. This salt can then be deprotonated to generate the free carbene, which subsequently reacts with a metal precursor to form the desired metal-NHC complex. researchgate.netscripps.edu

While direct research on 2-ethyl-5-iodo-1H-imidazole as an NHC precursor is not extensively documented, the synthesis of analogous compounds provides a clear blueprint for its potential. For instance, the N,N'-alkylation of 5-iodo-1H-imidazole has been successfully carried out to produce 1,3-diethyl-4-iodo-imidazolium iodide. acs.org This imidazolium salt serves as a direct precursor for the synthesis of palladium and platinum NHC complexes. The process involves the oxidative addition of the C4-I bond to a low-valent transition metal, followed by an intermolecular rearrangement and metalation at the C2 position to form the classical NHC complex. acs.org

Following this established methodology, it is highly plausible that this compound can be similarly N-alkylated, for example, with ethyl iodide, to form the corresponding 1,3-diethyl-2-ethyl-5-iodo-imidazolium iodide. This imidazolium salt would then be a suitable precursor for the synthesis of a variety of metal-NHC complexes. The general synthetic pathway can be summarized in the following table:

| Step | Description | Reactants | Product |

| 1 | N-Alkylation | This compound, Alkyl halide (e.g., ethyl iodide), Base (e.g., potassium hydroxide) | 1,3-Dialkyl-2-ethyl-5-iodo-imidazolium halide |

| 2 | Metalation | 1,3-Dialkyl-2-ethyl-5-iodo-imidazolium halide, Metal precursor (e.g., [Pd(PPh₃)₄]) | Metal-NHC complex |

This table presents a proposed synthetic route based on analogous chemical transformations.

Metal complexes featuring NHC ligands are renowned for their catalytic prowess in a wide array of organic transformations. The electronic and steric properties of the NHC ligand play a crucial role in determining the catalytic activity and selectivity of the resulting metal complex. The presence of an ethyl group at the 2-position and an iodo group at the 5-position of the imidazole ring in our target compound would likely influence the catalytic behavior of its derived metal complexes.

NHC-metal complexes have demonstrated significant catalytic activity in reactions such as:

Cross-coupling reactions: Palladium-NHC complexes are widely used in Suzuki, Heck, and Sonogashira coupling reactions.

Metathesis: Ruthenium-NHC complexes are prominent catalysts for olefin metathesis.

Hydrogenation and transfer hydrogenation: Iridium and Ruthenium-NHC complexes are effective for the reduction of various functional groups.

The specific catalytic applications of a metal complex derived from this compound would need to be experimentally determined. However, based on the performance of similar NHC-metal complexes, it is anticipated that they could be active catalysts for various organic transformations. The iodo-substituent could also offer a handle for further functionalization of the ligand, allowing for the fine-tuning of the catalyst's properties or for its immobilization on a solid support.

Building Block for Functional Materials

The imidazole scaffold is a key component in a variety of functional materials due to its electronic properties and ability to participate in hydrogen bonding and metal coordination.

Imidazole derivatives have been investigated for their potential in optoelectronic applications, including as components of dyes and nonlinear optical (NLO) materials. The electronic properties of the imidazole ring can be tuned by the introduction of various substituents. The combination of an electron-donating ethyl group and an electron-withdrawing (and polarizable) iodo group in this compound could lead to interesting photophysical properties.

For instance, imidazole-2-carboxaldehyde has been computationally studied for its NLO properties, showing a high dipole moment and hyperpolarizability, suggesting its potential as an NLO material. sciepub.com Similarly, other substituted imidazoles have been synthesized and shown to exhibit NLO behavior. nih.gov While specific studies on this compound are lacking, its structure suggests it could serve as a precursor for push-pull chromophores, which are essential for second-order NLO materials. Further derivatization, for example, by introducing strong electron-donating and electron-withdrawing groups through the iodo-substituent, could enhance these properties.

Imidazole and its derivatives have found applications in polymer chemistry, for instance, as catalysts or monomers in the synthesis of functional polymers. nih.govnih.gov The imidazole ring can be incorporated into polymer backbones or used as a pendant group to impart specific properties such as thermal stability, conductivity, or catalytic activity.

The reactivity of the iodo-substituent in this compound makes it a valuable intermediate for polymerization reactions. For example, it could potentially undergo cross-coupling reactions to be incorporated into conjugated polymer chains, which are of interest for applications in organic electronics. Furthermore, imidazole-containing polymers have been explored as catalysts and in the development of composite materials. nih.gov

Role in the Development of Chemical Probes and Tools for Scientific Investigation

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in complex biological systems. nih.gov The development of high-quality chemical probes is crucial for advancing our understanding of biology and for drug discovery.

While there is no direct evidence of this compound being used as a chemical probe, its structure possesses features that could be exploited for this purpose. The imidazole core is a common motif in biologically active molecules. The iodo-substituent provides a reactive handle for the attachment of reporter groups, such as fluorophores or affinity tags, which are essential for visualizing and isolating the biological targets of the probe. Moreover, the ethyl group can influence the binding affinity and selectivity of the molecule. The development of a chemical probe from this scaffold would involve systematic medicinal chemistry efforts to optimize its potency, selectivity, and cell permeability.

Conclusion and Future Research Directions

Summary of Current Academic Research Trajectories for 2-Ethyl-5-Iodo-1H-Imidazole

Current research on halogenated imidazoles is primarily directed toward their potential applications in medicinal chemistry and materials science. Although studies focusing explicitly on this compound are limited, the broader research trends for analogous structures indicate a clear trajectory. The primary areas of investigation include their roles as inhibitors for protein kinases and their potential as anticancer agents. nih.govpensoft.net The presence of a halogen atom, particularly iodine, is often explored for its ability to form halogen bonds and enhance binding affinity to biological targets. pensoft.netresearchgate.net Another significant area of research is their application as corrosion inhibitors, where the imidazole (B134444) ring and its substituents play a crucial role in surface adsorption processes. researchgate.net

| Research Area | Focus | Key Findings for Halogenated Imidazoles |

| Medicinal Chemistry | Anticancer agents, Protein kinase inhibitors | Halogen substituents can increase the toxicity of imidazole-based chalcones to cancer cells. pensoft.net |

| Materials Science | Corrosion inhibitors | Iodo-imidazoles show high inhibition efficiency on metal surfaces due to strong adsorption. researchgate.net |

Unexplored Synthetic Pathways and Functionalization Strategies

The synthesis of functionalized imidazoles has been a subject of extensive research. nih.gov However, the synthesis of specifically substituted imidazoles like this compound often relies on classical methods that may lack efficiency or regioselectivity. Future research could explore modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and C-H functionalization, to introduce the ethyl and iodo groups with greater precision. beilstein-journals.org

A particularly promising but underexplored avenue is the post-synthetic functionalization of the this compound core. The iodine atom at the C5 position represents a versatile handle for further chemical modifications. For instance, iodine-metal exchange reactions could open up pathways to a wide array of 5-substituted imidazole derivatives that are otherwise difficult to access. rsc.org

| Synthetic Strategy | Potential Application to this compound |

| Modern Synthetic Methods | Development of more efficient and regioselective syntheses. |

| Post-synthetic Functionalization | Use of the iodine atom for further chemical modifications via cross-coupling or exchange reactions. rsc.org |

Emerging Computational Methods for Predicting Reactivity and Properties

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For halogenated imidazoles, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to study their electronic structure, reactivity, and interactions with other molecules. researchgate.net These studies have provided insights into reaction mechanisms, conformational preferences, and the nature of non-covalent interactions, such as halogen bonding. csic.esnih.gov

For this compound, future computational studies could focus on:

Predicting Reactivity: Calculating molecular electrostatic potential (MEP) maps to identify reactive sites and predict the outcome of chemical reactions. researchgate.net

Elucidating Reaction Mechanisms: Modeling the transition states and reaction pathways for its synthesis and functionalization.

Simulating Interactions: Using molecular docking and MD simulations to predict its binding affinity and mode of interaction with biological targets or material surfaces. researchgate.netdoaj.org

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Electronic structure analysis | Reactivity, spectroscopic properties. researchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational stability, interaction dynamics. doaj.org |

Outlook for Novel Applications in Materials Science and Catalysis

The unique electronic properties conferred by the iodo-substituent suggest that this compound could find applications beyond its current areas of investigation. In materials science, iodo-substituted organic molecules are of interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their heavy-atom effect which can enhance intersystem crossing.

In the field of catalysis, imidazole derivatives are well-known as ligands for transition metals and as components of supramolecular catalysts. sciopen.com The specific steric and electronic properties of this compound could be harnessed to design novel catalysts with unique reactivity and selectivity. For example, it could serve as a precursor to N-heterocyclic carbene (NHC) ligands, which are widely used in homogeneous catalysis.

Challenges and Opportunities in the Field of Halogenated Imidazole Chemistry

The chemistry of halogenated imidazoles is not without its challenges. The synthesis of polysubstituted imidazoles with high regioselectivity can be difficult, and the stability of some halogenated derivatives can be a concern. Furthermore, the potential environmental and toxicological impact of halogenated organic compounds necessitates careful consideration in the design of new molecules and applications.

However, these challenges also present opportunities. The development of greener and more efficient synthetic methods for halogenated imidazoles is a significant area for innovation. The unique properties of these compounds, driven by the presence of halogen atoms, offer the potential to discover novel reactivity and to design molecules with tailored properties for a wide range of applications, from medicine to materials science. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-ethyl-5-iodo-1H-imidazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of imidazole derivatives typically involves cyclocondensation of 1,2-diketones with amines or via halogenation of pre-formed imidazole cores. For iodinated derivatives like this compound, direct iodination using iodine or N-iodosuccinimide (NIS) under controlled conditions (e.g., in DMF at 60–80°C) is common. Solvent choice (e.g., DMF vs. THF) and catalyst presence (e.g., CuI) significantly impact regioselectivity and yield . For example, optimizing molar ratios (e.g., 1:1.2 for imidazole:iodine) and reaction time (6–12 hours) can mitigate byproduct formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : The ethyl group (CH2CH3) appears as a triplet (~1.2 ppm, CH3) and quartet (~2.5 ppm, CH2). The imidazole protons (C4-H and C5-I) show distinct splitting patterns due to iodine’s heavy atom effect, with deshielding observed for C5-I (δ ~7.8–8.2 ppm) .

- 13C NMR : The iodine-bearing carbon (C5) is typically downfield-shifted (~140–150 ppm) compared to non-halogenated carbons .

- IR : Confirm the absence of NH stretches (if alkylated) and validate C-I bonds via weak absorption bands near 500–600 cm⁻¹ .

Q. What safety protocols are critical when handling iodinated imidazole derivatives in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential iodine vapor release during synthesis .

- Waste Disposal : Halogenated waste must be segregated and treated with sodium thiosulfate to reduce iodine residues before disposal .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:

- Electrophilic Reactivity : Iodine’s electron-withdrawing effect increases the electrophilicity of C2, facilitating nucleophilic substitutions .

- Tautomer Stability : Calculate energy differences between 1H- and 3H-imidazole tautomers to predict dominant forms in solution .

Software like Gaussian or ORCA, combined with crystallographic data (e.g., SHELX-refined structures), enhances accuracy .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for iodinated imidazoles?

- Methodological Answer :

- Variable Temperature NMR : Use to identify dynamic processes (e.g., tautomerism) causing signal splitting. For example, cooling to –40°C may simplify spectra by slowing exchange rates .

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign overlapping signals, particularly near the iodine substituent .

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, leveraging programs like SHELXL for refinement .

Q. How can transition-metal-free conditions be applied to functionalize this compound, and what are the mechanistic implications?

- Methodological Answer : Base-promoted reactions (e.g., KOtBu in DMSO) enable C–H functionalization at C4 or C5. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.